1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CP-96,345 as an NK1 Antagonist
CP-96,345, a compound with a structural framework similar to the one of interest, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This substance was found to selectively inhibit NK1 receptors without affecting NK2, NK3, or numerous other receptors, demonstrating its potential as a tool for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Bamford–Stevens Reaction
The Bamford–Stevens reaction of a compound structurally related to the one of interest resulted in the formation of various products, including 1-[3-(2-hydroxyisopropyl)cyclopentyl]ethanone. This showcases the compound's reactivity and its potential for generating diverse chemical structures, which could have various applications in synthetic chemistry and drug development (Bondavalli et al., 1979).
Structural and Synthetic Studies
Synthetic and structural analysis of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3ones, including compounds with methoxybenzylidene groups, highlights the importance of these structures in medicinal chemistry and drug design. This research could provide a basis for the development of new therapeutics based on the structural motifs of azabicyclo compounds (Sonar et al., 2006).
PI3 Kinase Inhibitor Metabolite Synthesis
Research into the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors involves compounds with azabicyclo[3.2.1]octan-8-yl structures. This highlights the role of such compounds in the synthesis of biologically active metabolites, contributing to the understanding of enzyme inhibition and signaling pathways in cancer research (Chen et al., 2010).
Nonnarcotic Analgesic Agents
The development of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents, which share structural similarities with the compound of interest, underscores the potential for developing new analgesics based on azabicyclo structures. This research focuses on creating pain relief medications with reduced side effects and addiction potential, demonstrating the compound's relevance in therapeutic applications (Epstein et al., 1981).
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-10-13-7-8-14(11-15)18(13)17(19)9-12-5-3-4-6-16(12)21-2/h3-6,13-15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHLLNRWHEYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.